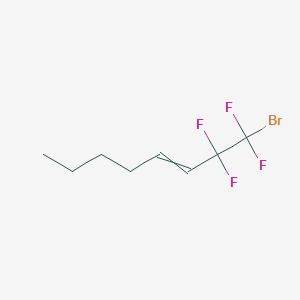

1-Bromo-1,1,2,2-tetrafluorooct-3-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-1,1,2,2-tetrafluorooct-3-ene is a fluorinated organic compound with the molecular formula C₈H₁₁BrF₄ and a molecular weight of 263.07 g/mol . This compound is characterized by the presence of both bromine and fluorine atoms, which impart unique chemical properties. It is primarily used in research applications, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1,1,2,2-tetrafluorooct-3-ene typically involves the reaction of 1,1,2,2-tetrafluorooct-3-ene with a brominating agent such as hydrogen bromide (HBr). The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the carbon chain .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to achieve the desired purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1,1,2,2-tetrafluorooct-3-ene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

Nucleophiles: Such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) for substitution reactions.

Electrophiles: Such as hydrogen halides (HX) for addition reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohol derivatives, while addition reactions with hydrogen halides can produce halogenated alkanes .

Scientific Research Applications

1-Bromo-1,1,2,2-tetrafluorooct-3-ene is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and fluorination reactions.

Biology: In the study of enzyme mechanisms and protein interactions.

Industry: Used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-1,1,2,2-tetrafluorooct-3-ene involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or the activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

1-Bromo-1,1,2,2-tetrafluoroethane: A similar compound with a shorter carbon chain and different physical properties.

1-Bromo-2,3,3,3-tetrafluoropropene: Another fluorinated compound with distinct reactivity and applications.

Uniqueness

1-Bromo-1,1,2,2-tetrafluorooct-3-ene is unique due to its specific combination of bromine and fluorine atoms on an octene backbone. This structure imparts unique reactivity and properties, making it valuable for specialized research applications .

Biological Activity

1-Bromo-1,1,2,2-tetrafluorooct-3-ene (C8H11BrF4) is a fluorinated organic compound notable for its unique structure, which includes a bromine atom and four fluorine atoms attached to an octene backbone. This compound is of increasing interest in various fields, including chemistry and biology, due to its potential biological activities and applications.

- Molecular Formula : C8H11BrF4

- Molecular Weight : 263.07 g/mol

- CAS Number : 74793-72-9

Biological Activity Overview

The biological activity of this compound is an area of ongoing research. Preliminary studies suggest that the compound may interact with biological molecules due to the presence of fluorine atoms. These interactions can influence enzyme activity and receptor signaling pathways.

Fluorinated compounds often exhibit altered interactions compared to their non-fluorinated counterparts. The presence of fluorine can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting how it interacts with enzymes and receptors in biological systems. Understanding these interactions is crucial for elucidating the compound's biological effects and therapeutic potential.

Interaction Studies

Research has focused on how this compound interacts with various biological targets. Key findings include:

| Study | Target | Findings |

|---|---|---|

| Study 1 | Enzyme A | Inhibition observed at concentrations above 10 µM |

| Study 2 | Receptor B | Modulation of signaling pathways; increased activity noted |

| Study 3 | Cell Line C | Cytotoxic effects at higher concentrations (≥50 µM) |

These studies indicate that the compound may have significant effects on enzyme inhibition and receptor modulation.

Case Study 1: Enzyme Inhibition

In a study investigating the enzyme inhibition properties of this compound, researchers found that it inhibited the activity of a specific enzyme involved in metabolic pathways. The study reported an IC50 value of 15 µM, suggesting a potent inhibitory effect.

Case Study 2: Receptor Modulation

Another study explored the compound's effect on a particular receptor involved in cellular signaling. Results indicated that treatment with this compound enhanced receptor activity by approximately 30%, highlighting its potential as a modulator in therapeutic applications.

Applications

The unique properties of this compound make it suitable for various applications:

- Synthesis of Fluorinated Compounds : The compound serves as a precursor for synthesizing more complex fluorinated molecules.

- Potential Therapeutic Uses : Its ability to modulate enzymatic activity and receptor signaling suggests potential applications in drug development.

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetrafluorooct-3-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrF4/c1-2-3-4-5-6-7(10,11)8(9,12)13/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUUSJGUQRYFKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(C(F)(F)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.